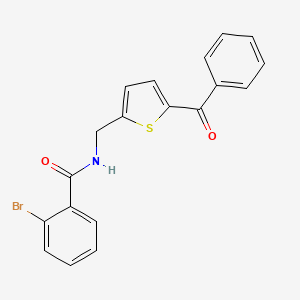
N-((5-benzoylthiophen-2-yl)methyl)-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving various reagents and catalysts .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would be determined experimentally. These properties would depend on the specific structure of the compound.Aplicaciones Científicas De Investigación
Antipsychotic and Dopamine Receptor Investigation
Research has delved into compounds similar to N-((5-benzoylthiophen-2-yl)methyl)-2-bromobenzamide for their potential antipsychotic properties and interaction with dopamine receptors. One study focused on synthesizing a series of 5-substituted amides to investigate their potency as inhibitors of dopamine D-2 receptors. These compounds demonstrated significant inhibition of [3H]spiperone binding in rat striatal membranes, suggesting their utility in probing dopamine D-2 receptor functions (Högberg, Ström, Hall, & Ögren, 1990).
Antimicrobial Applications
Another area of interest is the antimicrobial potential of benzamide derivatives. Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities against a range of bacteria and fungi. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found to enhance their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Photocatalytic Applications
In the field of materials science, compounds structurally related to this compound have been explored for their photocatalytic properties. Torimoto et al. (1996) studied the photodecomposition of propyzamide, revealing that adsorbent supports for TiO2 loading can enhance the rate of mineralization and reduce the concentration of solution-phase intermediates. This suggests the potential of such benzamide derivatives in enhancing photocatalytic degradation processes (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Cancer Research and Imaging
A significant application of benzamide derivatives includes their use in cancer research and imaging. Eisenhut et al. (2000) developed radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake, exploring their structure-affinity relationships, metabolic fate, and intracellular localization. These compounds exhibited high uptake in melanoma models and potential for use in melanoma imaging and possibly radionuclide therapy (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2S/c20-16-9-5-4-8-15(16)19(23)21-12-14-10-11-17(24-14)18(22)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNGYDAGOUAYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
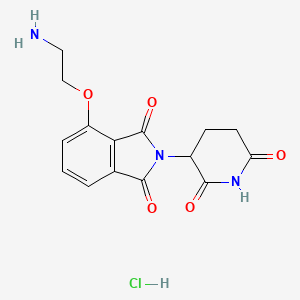
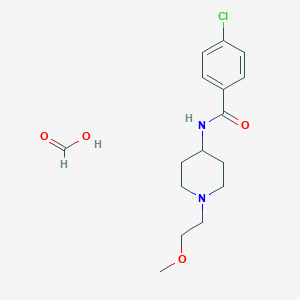
![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)
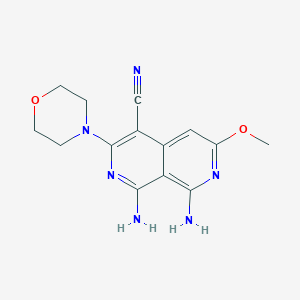
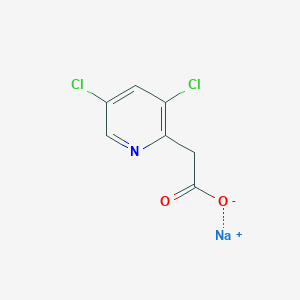

![2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2887434.png)
![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
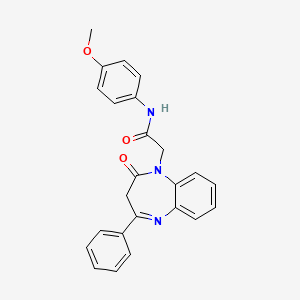
![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)
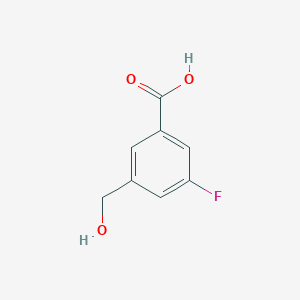
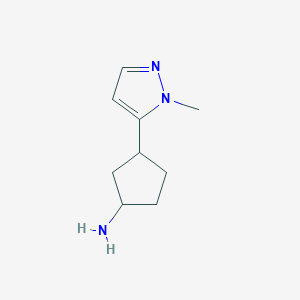
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)

